ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with various biological targets . These targets include enzymes like αvβ6 integrin and Lm-PTR1 , which play crucial roles in cellular processes.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with the Lm-PTR1 enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . For example, some pyrazole derivatives have been found to affect the pathways related to antileishmanial and antimalarial activities .
Pharmacokinetics
A compound with a similar structure was found to have a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have shown to cause cell arrest in the g2/m phase and induce apoptosis via the increase in production of ros, dominantly due to the overproduction of superoxide .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures[][3].
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or luminescence.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of ethyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate.
Ethyl carbamate: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the ethyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)11-5-6-13-9(3)7-8(2)12-13/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQLIPBGRZNAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=CC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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